N,N'-bis-salicylidene-1,5-diaminonaphthalene
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Overview
Description
2-[(E)-({5-[(E)-[(2-hydroxyphenyl)methylidene]amino]naphthalen-1-yl}imino)methyl]phenol is a Schiff base compound known for its unique structural properties and potential applications in various fields of science. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({5-[(E)-[(2-hydroxyphenyl)methylidene]amino]naphthalen-1-yl}imino)methyl]phenol involves the condensation reaction between 2-hydroxybenzaldehyde and 1,5-diaminonaphthalene. The reaction is typically carried out in a solvent such as ethanol under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-({5-[(E)-[(2-hydroxyphenyl)methylidene]amino]naphthalen-1-yl}imino)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, leading to halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
2-[(E)-({5-[(E)-[(2-hydroxyphenyl)methylidene]amino]naphthalen-1-yl}imino)methyl]phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(E)-({5-[(E)-[(2-hydroxyphenyl)methylidene]amino]naphthalen-1-yl}imino)methyl]phenol involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. For example, the compound’s urease inhibitory activity is attributed to its ability to chelate the nickel ions in the active site of the enzyme, thereby inhibiting its function .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-(phenylimino)methyl]phenol: Another Schiff base with similar structural features but different substituents.
2-[(E)-(2-hydroxyphenyl)methylidene]aminoethyl]phenol: A related compound with an ethyl linker instead of a naphthalene ring.
Uniqueness
2-[(E)-({5-[(E)-[(2-hydroxyphenyl)methylidene]amino]naphthalen-1-yl}imino)methyl]phenol is unique due to its extended conjugated system, which enhances its stability and reactivity. The presence of both hydroxyl and imine groups allows for versatile coordination chemistry and potential biological activities.
Properties
CAS No. |
85642-07-5 |
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Molecular Formula |
C24H18N2O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[[5-[(2-hydroxyphenyl)methylideneamino]naphthalen-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C24H18N2O2/c27-23-13-3-1-7-17(23)15-25-21-11-5-10-20-19(21)9-6-12-22(20)26-16-18-8-2-4-14-24(18)28/h1-16,27-28H |
InChI Key |
RXOCGLLBLVONOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC3=C2C=CC=C3N=CC4=CC=CC=C4O)O |
Origin of Product |
United States |
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